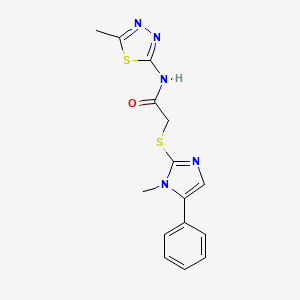

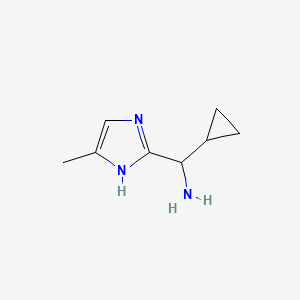

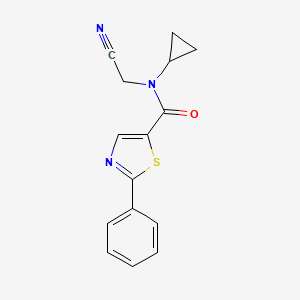

![molecular formula C26H27FN2O4 B3001203 2-(4-氟苯基)-4-[2-(2-甲基哌啶-1-基)-2-氧代乙氧基]喹啉-6-羧酸乙酯 CAS No. 1114835-85-6](/img/structure/B3001203.png)

2-(4-氟苯基)-4-[2-(2-甲基哌啶-1-基)-2-氧代乙氧基]喹啉-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate, is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. They are often used as building blocks for pharmaceuticals, particularly as antibacterial and antifungal agents . The presence of a fluorophenyl group can significantly influence the biological activity of these compounds due to the electronegative nature of fluorine, which can affect the molecular interactions with biological targets.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds often includes cyclization reactions, as seen in the creation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates . Another example is the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which involves visible-light-induced radical bromination . These methods highlight the intricate processes that could be involved in synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the crystal structure of a similar compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond that generates an S(6) graph-set motif . This kind of detailed structural information is essential for understanding how these molecules might interact with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate resulted in the formation of brominated products, which are discussed for their structural features . These reactions are indicative of the types of chemical transformations that the compound of interest might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate included analyses like FT-IR, TGA, DTA, and UV-Visible, which provide insights into the compound's stability and reactivity . These properties are critical for the compound's potential applications in various fields, including pharmaceuticals and materials science.

科学研究应用

荧光研究和生物化学应用

喹啉衍生物,包括结构类似于 2-(4-氟苯基)-4-[2-(2-甲基哌啶-1-基)-2-氧代乙氧基]喹啉-6-羧酸乙酯的那些,以其高效的荧光特性而闻名。这些化合物广泛用于生物化学和医学,用于研究各种生物系统,例如基于稠合芳香体系的 DNA 荧光团。它们作为基于荧光的技术(在生物医学应用中至关重要)的灵敏且选择性的化合物具有潜力 (Aleksanyan & Hambardzumyan, 2013)。

抗菌活性

2-(4-氟苯基)-4-[2-(2-甲基哌啶-1-基)-2-氧代乙氧基]喹啉-6-羧酸乙酯的某些衍生物,例如氟代喹诺酮,已显示出很高的广谱抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌均有效,其功效超过了一些现有的抗菌剂。它们的合成和由此产生的抗菌特性凸显了它们在开发新的治疗剂中的重要性 (Stefancich et al., 1985)。

缓蚀

已经对喹喔啉衍生物(结构上与 2-(4-氟苯基)-4-[2-(2-甲基哌啶-1-基)-2-氧代乙氧基]喹啉-6-羧酸乙酯相关)进行了理论研究,以评估它们作为酸性介质中金属缓蚀剂的效率。这些研究利用量子化学计算来建立喹喔啉的分子结构与其抑制效率之间的关系,表明此类化合物在保护金属免受腐蚀方面的潜在应用 (Zarrouk et al., 2014)。

代谢物的合成和活性

对 2-(4-氟苯基)-4-[2-(2-甲基哌啶-1-基)-2-氧代乙氧基]喹啉-6-羧酸乙酯的研究也扩展到其代谢物。研究人员已经制备了这些代谢物以确认其结构并研究其药理特性。例如,一些代谢物在特定模型中显示出抗炎作用,为该化合物的药效学和潜在治疗应用提供了宝贵的见解 (Baba et al., 1998)。

属性

IUPAC Name |

ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O4/c1-3-32-26(31)19-9-12-22-21(14-19)24(15-23(28-22)18-7-10-20(27)11-8-18)33-16-25(30)29-13-5-4-6-17(29)2/h7-12,14-15,17H,3-6,13,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIGDMLYSQEZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N3CCCCC3C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

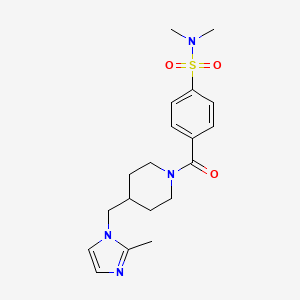

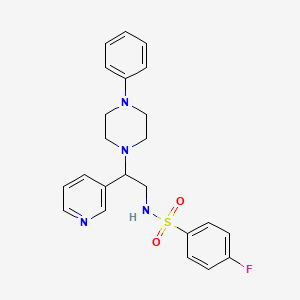

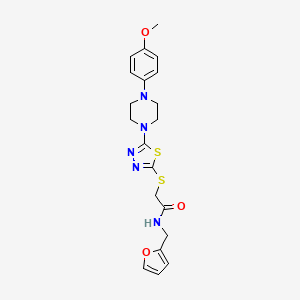

![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)

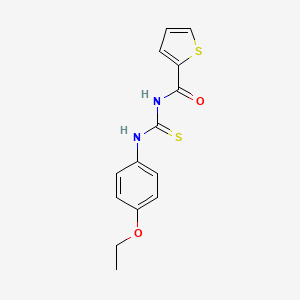

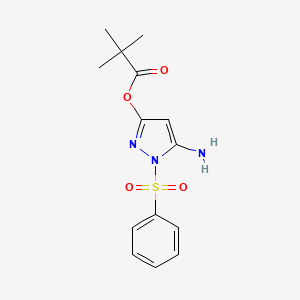

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)

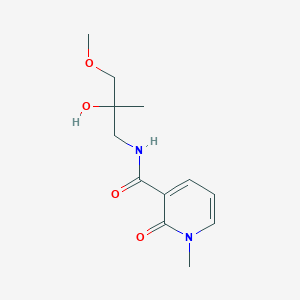

![1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3001129.png)

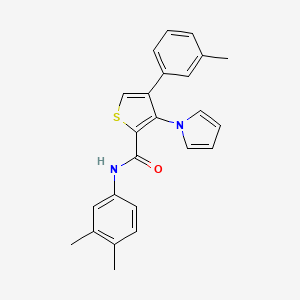

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)